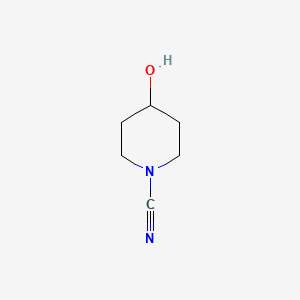

4-Hydroxypiperidine-1-carbonitrile

Description

Contextualization within Heterocyclic Chemistry

Piperidine (B6355638), a six-membered heterocyclic amine, holds a significant position in the realm of organic chemistry. wikipedia.orgijrst.com Its structure consists of a saturated ring containing five carbon atoms and one nitrogen atom. wikipedia.org This arrangement makes it a fundamental building block in the synthesis of a vast array of more complex molecules. nih.govyoutube.com As a saturated heterocycle, piperidine and its derivatives behave similarly to acyclic secondary amines, but with a distinct steric profile that influences their reactivity and biological activity. ijrst.com The study of such heterocyclic compounds is a major branch of chemistry, focusing on their synthesis, properties, and applications. ijrst.com

Overview of Piperidine Scaffold as a Core Structure in Organic Synthesis

The piperidine scaffold is a ubiquitous and privileged structure in medicinal chemistry and natural product synthesis. nih.govdigitellinc.com Its presence is noted in over twenty classes of pharmaceuticals, including analgesics, antipsychotics, and anticancer agents. encyclopedia.pubresearchgate.net The versatility of the piperidine ring allows for the introduction of various substituents at different positions, leading to a wide diversity of chemical structures and biological functions. nih.govacs.org The development of efficient synthetic methods to create functionalized piperidines is, therefore, an area of intense research in modern organic chemistry. nih.gov

The significance of the piperidine motif extends to its role in influencing the pharmacokinetic properties of drug molecules. Its incorporation can enhance membrane permeability and metabolic stability, crucial factors for a compound's efficacy. researchgate.net The ability to construct highly functionalized piperidine derivatives with precise control over stereochemistry is a key objective for synthetic chemists. digitellinc.comnih.gov

Historical Development and Early Synthetic Efforts for Functionalized Piperidines

The history of piperidine dates back to 1850, when it was first isolated by the Scottish chemist Thomas Anderson from piperine (B192125), the compound responsible for the pungency of black pepper. wikipedia.org Independently, French chemist Auguste Cahours also prepared it in 1852 and gave it its name. wikipedia.org Early methods for obtaining piperidine involved the reaction of piperine with nitric acid. wikipedia.org

Industrially, the synthesis of piperidine is achieved through the hydrogenation of pyridine (B92270), often using a molybdenum disulfide catalyst. wikipedia.orgyoutube.com Another classic method is the reduction of pyridine using sodium in ethanol, a variation of the Birch reduction. wikipedia.org

The synthesis of functionalized piperidones, which are key intermediates for piperidine derivatives, has been a subject of study for over a century. The Petrenko-Kritschenko piperidone synthesis, first reported in the early 20th century, is a classic multicomponent reaction that condenses an acetonedicarboxylic acid ester with an aldehyde and an amine. wikipedia.orgdtic.mil This and other methods, such as the Dieckmann condensation of dialkyl acrylates with a primary amine, have been foundational in providing access to a wide range of substituted piperidones and, consequently, a diverse array of functionalized piperidines. dtic.mil These early efforts laid the groundwork for the development of the more sophisticated and stereoselective synthetic strategies employed today. nih.govnih.gov

Structure

3D Structure

Propriétés

IUPAC Name |

4-hydroxypiperidine-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c7-5-8-3-1-6(9)2-4-8/h6,9H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPBQHNZSOOLCPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50619661 | |

| Record name | 4-Hydroxypiperidine-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50619661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51075-37-7 | |

| Record name | 4-Hydroxypiperidine-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50619661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Hydroxypiperidine 1 Carbonitrile and Analogues

Fundamental Synthetic Routes to the 4-Hydroxypiperidine (B117109) Core

The creation of the 4-hydroxypiperidine scaffold is primarily achieved through two strategic approaches: the reduction of corresponding 4-piperidone (B1582916) derivatives and various cyclization reactions that build the heterocyclic ring.

Reduction of Piperidone Derivatives

A common and direct method for synthesizing 4-hydroxypiperidines involves the reduction of the carbonyl group of a 4-piperidone precursor. The choice of reducing agent and reaction conditions is critical to achieve high yield and, when necessary, control stereoselectivity.

Catalytic hydrogenation represents a classical approach for the reduction of ketones. This method involves treating a 4-piperidone substrate with hydrogen gas in the presence of a metal catalyst. Raney catalysts, particularly those based on nickel or cobalt, are frequently employed for such transformations. google.com The process is typically conducted in an alcoholic solvent at room or slightly elevated temperatures. google.com

However, a significant challenge in the catalytic hydrogenation of piperidone systems can be over-reduction. organic-chemistry.org The conditions required to reduce the ketone can sometimes lead to the reduction of other functional groups or the piperidine (B6355638) ring itself, especially when starting from unsaturated precursors like dihydropyridones. organic-chemistry.org Therefore, careful control over catalyst activity, temperature, and pressure is essential to selectively target the carbonyl group while preserving the integrity of the heterocyclic ring. google.com For instance, partially de-activating highly active catalysts can be a strategy to achieve the desired partial hydrogenation. google.com

Table 1: Catalytic Hydrogenation for Piperidine Synthesis

| Precursor Type | Catalyst | Conditions | Product | Reference |

|---|---|---|---|---|

| γ,δ-unsaturated nitriles | Raney Cobalt | Methanol (B129727), 70°C | γ,δ-unsaturated amines | google.com |

Hydride-based reagents offer a highly effective and chemoselective alternative for the reduction of 4-piperidones. Sodium borohydride (B1222165) (NaBH₄) is a widely used reagent for this purpose due to its mild nature, operational simplicity, and excellent selectivity. sci-hub.segoogle.com It readily reduces aldehydes and ketones to their corresponding alcohols while typically leaving other functional groups such as esters, amides, and nitriles untouched. masterorganicchemistry.comyoutube.com

The reduction is generally performed by dissolving the 4-piperidone substrate in an alcoholic solvent, such as methanol or ethanol, and then adding sodium borohydride. google.comyoutube.com The alcohol solvent also serves as the proton source to protonate the resulting alkoxide intermediate, yielding the final 4-hydroxypiperidine. youtube.com This method is highly efficient, often providing high yields of the desired product. google.com For substrates with multiple carbonyl groups, the inherent reactivity difference allows NaBH₄ to selectively reduce an aldehyde or ketone in the presence of a less reactive ester, a key principle of chemoselectivity. youtube.com

In cases of α,β-unsaturated piperidones, the addition of a Lewis acid like cerium(III) chloride (CeCl₃) with NaBH₄, a procedure known as the Luche reduction, can enhance selectivity for 1,2-reduction of the carbonyl group over 1,4-conjugate reduction of the double bond. masterorganicchemistry.comscielo.br

Table 2: Chemoselective Reduction of 4-Piperidone Derivatives

| Substrate | Reagent | Solvent | Key Feature | Product | Reference |

|---|---|---|---|---|---|

| 4-Piperidone | Sodium Borohydride (NaBH₄) | Methanol | High yield, simple operation | 4-Hydroxypiperidine | google.com |

| Aldehyde/Ketone vs. Ester | Sodium Borohydride (NaBH₄) | Methanol/Ethanol | Chemoselective for aldehyde/ketone | Primary/Secondary Alcohol | sci-hub.seyoutube.com |

Cyclization Reactions

Building the 4-hydroxypiperidine ring from acyclic precursors through cyclization is a powerful strategy that often allows for the introduction of multiple stereocenters with a high degree of control.

The aza-Prins cyclization has emerged as a potent reaction for constructing the piperidine skeleton. researchgate.netnih.gov This reaction typically involves the acid-catalyzed cyclization of a homoallylic amine with an aldehyde. researchgate.net The use of this methodology can provide straightforward and highly diastereoselective access to substituted 4-hydroxypiperidines. rsc.orgrsc.org

Researchers have demonstrated that the reaction between gem-disubstituted homoallylic amines and glyoxal-type precursors can yield cis-4-hydroxypiperidines with high diastereoselectivity. rsc.org This approach allows for the creation of a quaternary stereocenter at the C4 position of the piperidine ring. rsc.orgrsc.org The stereochemical outcome is often directed by the transition state geometry. For example, a chair-like transition state where a bulky substituent at the C4 position preferentially occupies an equatorial position can lead to an axial attack by the nucleophile, resulting in the formation of the cis diastereomer. rsc.org Various Brønsted or Lewis acids can be used to promote the cyclization. researchgate.netrsc.org

The synthesis of chiral 4-hydroxypiperidine derivatives can be accomplished through strategies involving the ring-opening of epoxide intermediates. This approach begins with the creation of a chiral epoxide, often through asymmetric epoxidation of an alkene precursor using catalysts like those developed by Shi. beilstein-journals.org

The subsequent step involves the intramolecular ring closure, where a tethered amine nucleophile attacks one of the epoxide carbons. The regioselectivity of this ring-opening is crucial and can be directed by steric and electronic factors. This intramolecular cyclization forms the piperidine ring and establishes the stereochemistry at the hydroxyl-bearing carbon and the adjacent carbon. For instance, an Sₙ2-type reaction will proceed with an inversion of configuration at the point of nucleophilic attack. This strategy is a cornerstone in the stereocontrolled synthesis of complex heterocyclic molecules. beilstein-journals.orgencyclopedia.pub

Installation of the Nitrile Functionality at the N1 Position

With the 4-hydroxypiperidine core constructed, the final step is the introduction of the carbonitrile group at the nitrogen atom. This is typically achieved by reacting the secondary amine of 4-hydroxypiperidine with an electrophilic cyanating agent.

Direct Cyanation Reactions

Direct N-cyanation involves the reaction of a secondary amine with a reagent that delivers a "CN+" synthon. The most traditional and widely used reagent for this transformation is cyanogen (B1215507) bromide (CNBr) . organic-chemistry.org The reaction proceeds via nucleophilic attack of the piperidine nitrogen onto the electrophilic carbon of CNBr, displacing bromide and forming the N-cyano bond. organic-chemistry.org

Given the high toxicity of cyanogen halides, alternative methods have been developed. One such method generates an electrophilic cyanating reagent in situ from the oxidation of trimethylsilyl (B98337) cyanide (TMSCN) with sodium hypochlorite (B82951) (household bleach). This approach avoids the need to handle highly toxic and volatile cyanogen halides directly. Another reported method uses N-chlorosuccinimide (NCS) and zinc(II) cyanide as a safer reagent combination for the cyanation of primary and secondary amines. wikipedia.org

| Method | Cyanating Agent(s) | Key Features | Reference |

|---|---|---|---|

| Classical Cyanation | Cyanogen Bromide (CNBr) | Highly effective and traditional; reagent is toxic. | organic-chemistry.org |

| Oxidative Cyanation | TMSCN + NaClO (bleach) | Avoids handling of cyanogen halides; uses common reagents. | |

| Oxidation-Cyanation | NCS + Zn(CN)₂ | Operationally simple; avoids highly toxic reagents. | wikipedia.org |

Conversion of Other N-Substituents to Nitrile

The nitrile group can also be installed by converting an existing substituent on the nitrogen atom. The von Braun reaction is a classic example of this type of transformation. In this reaction, a tertiary amine containing at least one N-alkyl group (e.g., N-methyl or N-benzyl) is treated with cyanogen bromide. orientjchem.org The reaction proceeds through a quaternary ammonium (B1175870) salt intermediate, which then undergoes nucleophilic attack by the bromide ion to cleave one of the N-C bonds, resulting in an N-dealkylation and the concomitant formation of the N-cyano group. orientjchem.org

Synthetic Strategies for 4-Hydroxypiperidine-1-carbonitrile and its Analogs: A Focus on Protecting Groups and Stereoselectivity

The synthesis of 4-hydroxypiperidine-1-carbonitrile and its analogs is a significant area of research in medicinal and synthetic organic chemistry. The piperidine scaffold is a common motif in a wide array of pharmaceuticals, and the 4-hydroxy-substituted variants, in particular, serve as crucial building blocks for more complex molecular architectures. This article delves into the key synthetic methodologies for preparing these valuable compounds, with a specific focus on the strategic use of protecting groups and the stereoselective construction of chiral centers.

Reaction Mechanisms and Chemical Reactivity of 4 Hydroxypiperidine 1 Carbonitrile

Influence of the Piperidine (B6355638) Ring Structure on Reactivity

The nitrogen atom within the piperidine ring is a key feature. Its lone pair of electrons can participate in reactions, although in 4-Hydroxypiperidine-1-carbonitrile, this is tempered by the electron-withdrawing nature of the adjacent carbonitrile group. The steric and electronic properties of substituents on the piperidine ring can have a profound effect on the molecule's stability and reactivity. researchgate.net For instance, the presence of different groups on the nitrogen atom can alter the ring's conformational flexibility and its ability to bind to other molecules.

Role of the Hydroxyl Group in Reaction Pathways

The hydroxyl (-OH) group at the 4-position of the piperidine ring is a highly reactive functional group that can participate in a variety of chemical reactions. Its presence significantly expands the synthetic utility of 4-Hydroxypiperidine-1-carbonitrile.

Nucleophilic Substitution Reactions

The hydroxyl group can act as a leaving group in nucleophilic substitution reactions, although it typically requires protonation or conversion to a better leaving group, such as a tosylate, to proceed efficiently. innospk.com The lone pairs of electrons on the oxygen atom also allow it to act as a nucleophile, attacking electrophilic centers. The reactivity in these substitution reactions can be influenced by the solvent, temperature, and the nature of the nucleophile and electrophile involved.

Oxidation Reactions

The secondary hydroxyl group in 4-Hydroxypiperidine-1-carbonitrile can be oxidized to a ketone (piperidinone) using various oxidizing agents. Common reagents for this transformation include chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) or stronger oxidants like potassium permanganate. bloomtechz.com The choice of oxidizing agent is critical to avoid over-oxidation or unwanted side reactions involving other functional groups in the molecule.

Esterification Reactions

The hydroxyl group readily undergoes esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters. google.com This reaction is typically catalyzed by an acid and is a common method for modifying the properties of the molecule. The formation of an ester can alter the compound's solubility, polarity, and biological activity.

Hydrogen Bonding Interactions

The hydroxyl group is a potent hydrogen bond donor and acceptor. ontosight.ai This ability to form hydrogen bonds plays a crucial role in the molecule's physical properties, such as its melting point and solubility. Furthermore, hydrogen bonding can influence the molecule's conformation and its interactions with other molecules, including solvents and biological targets.

Reactivity of the Nitrile Group (Carbonitrile)

The nitrile (-C≡N) group is a versatile functional group with a unique reactivity profile. The carbon atom of the nitrile group is electrophilic due to the strong electron-withdrawing effect of the nitrogen atom, making it susceptible to attack by nucleophiles. libretexts.orglibretexts.org

The nitrile group can undergo a variety of transformations, including:

Reduction: The nitrile group can be reduced to a primary amine (-CH2NH2) using strong reducing agents like lithium aluminum hydride (LiAlH4). libretexts.orglibretexts.org This reaction provides a route to synthesize aminomethyl-substituted piperidines.

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid (-COOH) or a carboxylate salt, respectively. libretexts.org This hydrolysis often proceeds through an amide intermediate. libretexts.orglibretexts.org

Reaction with Organometallic Reagents: Grignard reagents and organolithium compounds can add to the electrophilic carbon of the nitrile group to form, after hydrolysis, ketones. libretexts.orglibretexts.org

Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions to form various heterocyclic rings.

The reactivity of the nitrile group can be modulated by the electronic properties of the rest of the molecule. nih.gov In 4-Hydroxypiperidine-1-carbonitrile, the presence of the electron-donating nitrogen atom of the piperidine ring might slightly reduce the electrophilicity of the nitrile carbon compared to a simple alkyl nitrile.

Nucleophilic Addition Reactions

The nitrile (cyano) group is a key center for reactivity. The carbon-nitrogen triple bond is polarized, making the carbon atom electrophilic and susceptible to attack by nucleophiles. Nucleophilic addition to the nitrile group is a fundamental reaction. nih.gov For instance, the nitrile can react with organometallic reagents or other carbon nucleophiles. It can also participate in reactions with heteroatom nucleophiles. The nitrile group can interact with biological molecules, such as enzymes and receptors, through nucleophilic addition reactions.

While specific studies on 4-hydroxypiperidine-1-carbonitrile are not abundant in the provided results, the general reactivity of nitriles is well-established. They can undergo addition reactions with a variety of nucleophiles, including alcohols, amines, and thiols. nih.govmdpi.com For example, the reaction of a nitrile with an alcohol under acidic conditions yields an imino ether, which can be further hydrolyzed to an ester. Similarly, reaction with amines can lead to the formation of amidines.

Hydrolysis and Related Transformations

The nitrile group of 4-hydroxypiperidine-1-carbonitrile can be hydrolyzed under acidic or basic conditions. This reaction typically proceeds in a stepwise manner, first forming a primary amide (4-hydroxypiperidine-1-carboxamide) and then, upon further hydrolysis, a carboxylic acid (which would be unstable and likely decarboxylate) and ammonia.

The hydroxyl group can also undergo transformations. For example, it can be oxidized to a ketone (4-oxopiperidine-1-carbonitrile) using common oxidizing agents.

Influence on Overall Compound Reactivity

The presence of the cyano group can also affect the reactivity of other parts of the molecule through inductive effects. nih.gov

Reactivity at the Piperidine Nitrogen Atom

The reactivity at the piperidine nitrogen is substantially modified by the presence of the electron-withdrawing cyano group.

Nucleophilic Properties of the Nitrogen

In contrast to piperidine itself, which is a widely used secondary amine base and nucleophile, the nitrogen atom in 4-hydroxypiperidine-1-carbonitrile is significantly less nucleophilic. wikipedia.org The strong electron-withdrawing effect of the adjacent cyano group delocalizes the lone pair of electrons on the nitrogen, diminishing its ability to act as a nucleophile. This is a common feature in N-cyano compounds.

Acylations and Alkylations

Due to the reduced nucleophilicity of the nitrogen atom, direct N-acylation and N-alkylation reactions, which are characteristic of secondary amines, are generally not feasible for 4-hydroxypiperidine-1-carbonitrile under standard conditions. Friedel-Crafts acylation and alkylation reactions, for instance, typically require a nucleophilic species to attack an electrophilic acylium or carbocation intermediate. youtube.com The deactivated nitrogen of an N-cyanamide is not sufficiently nucleophilic to participate effectively in these reactions.

Synthetic Utility and Chemical Transformations of 4 Hydroxypiperidine 1 Carbonitrile

As a Versatile Building Block in Organic Synthesis

4-Hydroxypiperidine-1-carbonitrile is a heterocyclic compound featuring a piperidine (B6355638) ring substituted with a hydroxyl group at the 4-position and a nitrile group at the 1-position. This unique combination of functional groups makes it a potentially valuable building block in organic synthesis, allowing for the construction of more complex molecular architectures and the introduction of key chemical functionalities. While its N-BOC protected analogue, N-BOC-4-hydroxypiperidine, is more widely documented as a versatile synthetic intermediate, 4-Hydroxypiperidine-1-carbonitrile offers a distinct reactivity profile due to the presence of the cyano group and the unprotected hydroxyl moiety.

For the Construction of Complex Organic Molecules

The bifunctional nature of 4-Hydroxypiperidine-1-carbonitrile allows it to serve as a scaffold for the synthesis of intricate organic molecules. The hydroxyl group can undergo a variety of transformations, such as etherification, esterification, or oxidation, to introduce new substituents and build molecular complexity. Simultaneously, the cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing further points for molecular elaboration.

While specific, extensively documented examples of its direct use in the total synthesis of complex natural products are not prevalent in readily available literature, its structural motif is a key component in numerous biologically active compounds. The related N-BOC-4-hydroxypiperidine is a well-established building block in the synthesis of a range of pharmaceuticals, including analgesics and antipsychotics. nbinno.com The deprotection of this N-BOC analogue provides access to the core 4-hydroxypiperidine (B117109) structure, which can then be further functionalized.

For the Introduction of Functional Groups

The primary utility of 4-Hydroxypiperidine-1-carbonitrile in this context lies in its ability to introduce the 4-hydroxypiperidinyl moiety into a target molecule. This functional group is a common feature in many pharmacologically active compounds. The hydroxyl group can act as a nucleophile or be converted into a good leaving group, facilitating the attachment of the piperidine ring to other molecular fragments.

The cyano group, while being a key functional group itself, also influences the reactivity of the piperidine nitrogen. The electron-withdrawing nature of the nitrile can modulate the nucleophilicity of the nitrogen atom. Furthermore, the nitrile group can be transformed into other important functional groups, as detailed in the table below.

| Functional Group Transformation | Reagents and Conditions | Resulting Functional Group |

| Hydrolysis | Acid or base catalysis | Carboxylic acid or Amide |

| Reduction | e.g., LiAlH4, H2/catalyst | Primary amine |

| Cyclization | Intramolecular reactions | Fused ring systems |

Applications in Medicinal Chemistry and Drug Discovery (as Intermediates/Precursors)

The 4-hydroxypiperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents. While direct and explicit evidence for the use of 4-Hydroxypiperidine-1-carbonitrile as a starting material in the synthesis of the specific drug classes outlined below is limited in publicly accessible scientific literature, the utility of the core 4-hydroxypiperidine structure is well-established.

Precursor for Dipeptidyl Peptidase (DPP) Inhibitors

Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. Several DPP-4 inhibitors feature a cyanopyrrolidine or a related heterocyclic core. For instance, Vildagliptin contains a (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile key intermediate in its synthesis. beilstein-journals.orgbeilstein-journals.org

While there is no direct evidence in the reviewed literature of 4-Hydroxypiperidine-1-carbonitrile being a direct precursor to currently marketed DPP-4 inhibitors like Saxagliptin or Vildagliptin, the presence of the cyano group and the heterocyclic ring suggests its potential as a scaffold for novel DPP-4 inhibitors. The general structure of many DPP-4 inhibitors involves a heterocyclic amine that interacts with the active site of the enzyme.

Intermediate for Neurologically Active Agents

The 4-hydroxypiperidine moiety is a common structural feature in a variety of neurologically active agents, including antipsychotics and analgesics. For example, the antipsychotic drug Haloperidol contains a 4-hydroxypiperidine ring. nih.gov

A patent for therapeutic compounds for the treatment of schizophrenia mentions a derivative, 4-hydroxypiperidine-1-carboxylate, indicating the relevance of this core structure in the development of new treatments for neurological disorders. gccpo.org Although direct synthesis routes starting from 4-Hydroxypiperidine-1-carbonitrile are not explicitly detailed, its structural similarity to key intermediates makes it a plausible candidate for the synthesis of novel central nervous system (CNS) active compounds. The closely related N-BOC-4-hydroxypiperidine is a known intermediate in the synthesis of various agents targeting neurological disorders. chemimpex.com

Precursor for Fibrinogen Receptor Antagonists

The piperidine ring is a prevalent scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its favorable physicochemical properties and synthetic tractability. nih.govresearchgate.net Derivatives of 4-hydroxypiperidine, in particular, serve as crucial intermediates in the synthesis of a wide array of pharmacologically active compounds. google.comnih.gov While 4-Hydroxypiperidine-1-carbonitrile is a versatile chemical building block, its direct role as a precursor in the synthesis of fibrinogen receptor antagonists is not extensively detailed in readily available literature. However, the closely related compound, N-Boc-4-hydroxypiperidine, is widely recognized as a key intermediate for various piperidine-based drugs. nbinno.comchemicalbook.com

Fibrinogen receptor antagonists, which inhibit platelet aggregation, are critical in the treatment of thrombotic diseases. Many of these are non-peptide peptidomimetics designed to mimic the Arg-Gly-Asp (RGD) sequence that binds to the glycoprotein IIb/IIIa receptor. nih.gov The synthesis of such complex molecules often involves multi-step processes where conformationally constrained scaffolds are required. The 4-hydroxypiperidine framework is an ideal candidate for such scaffolds. For instance, research into non-peptide glycoprotein (GP) IIb-IIIa antagonists has led to the development of molecules based on 2-oxopiperazine scaffolds, which share structural similarities with piperidine derivatives. nih.gov The 4-hydroxypiperidine moiety can be strategically modified to present the necessary pharmacophoric groups in the correct spatial orientation to achieve potent receptor antagonism. Its utility as an intermediate for analgesics and other neurologically active agents has been well-established, underscoring the broad applicability of this heterocyclic core in drug discovery. google.com

| Compound Class | Therapeutic Target | Role of Piperidine Scaffold | Reference Example |

| Fibrinogen Receptor Antagonists | Glycoprotein IIb/IIIa | Peptidomimetic scaffold to mimic RGD sequence | 2-Oxopiperazine derivatives nih.gov |

| Analgesics | Opioid Receptors | Core structure for morphine-like active substances | 2-p-methoxybenzyl-3,4-dimethyl-4-hydroxypiperidine google.com |

| Neurologically Active Agents | Various CNS Receptors | Versatile building block for diverse pharmaceuticals | N-Boc-4-hydroxypiperidine derivatives chemicalbook.com |

Contributions to Materials Science and Polymer Chemistry

The unique chemical structure of piperidine derivatives makes them attractive building blocks not only for pharmaceuticals but also for the synthesis of novel polymeric materials. nih.gov 4-Hydroxypiperidine-1-carbonitrile, with its reactive hydroxyl and cyano functionalities, can be used as a monomer or a modifying agent in polymer synthesis.

A notable application is in the preparation of bioactive polymer films for drug delivery and other biomedical applications. For example, a related compound, 3-oxo-3-(piperidin-1-yl)propanenitrile, has been synthesized and successfully incorporated into a polymer matrix consisting of sodium alginate (SA) and poly(vinyl alcohol) (PVA). nih.gov In this system, the piperidine-containing molecule is physically blended and can form chemical bonds with the polymer backbone. The hydroxyl group on a 4-hydroxypiperidine derivative could similarly be used to form covalent linkages (e.g., esters or ethers) with polymer chains, creating functionalized materials. Such materials can be designed to have specific properties, such as controlled release of an active agent or improved biocompatibility.

| Polymer System | Piperidine Derivative | Method of Incorporation | Potential Application |

| Sodium Alginate/PVA Films | 3-Oxo-3-(piperidin-1-yl)propanenitrile | Chemical and physical crosslinking | Drug delivery, antimicrobial films nih.gov |

| Polyisoprenes | N/A (General Concept) | Protected-group initiators for anionic polymerization | Synthesis of hydroxyl-terminated telechelic polymers researchgate.net |

The incorporation of piperidine moieties into polymer structures can impart unique and desirable properties to the resulting materials. In the case of the piperidine-based sodium alginate/PVA films, the addition of the piperidine derivative led to significant improvements in the material's characteristics. nih.gov

These films were found to have smooth, homogenous surfaces as observed by scanning electron microscopy (SEM). Thermogravimetric analysis (TGA) revealed that the incorporation of the piperidine compound enhanced the thermal stability of the polymer network. Furthermore, the resulting films exhibited promising antimicrobial activity, making them potentially useful for applications such as wound dressings or bioactive coatings. nih.gov

The versatility of the piperidine scaffold extends to other areas of materials science as well. For instance, (4-methylphenyl)(4-methylpiperidin-1-yl)methanone, a derivative of 4-methylpiperidine, has been synthesized and identified as a new organic nonlinear optical (NLO) material. researchgate.net This highlights the potential for piperidine-based compounds to be used in the development of advanced materials for opto-electronic applications, demonstrating that the utility of this chemical family goes far beyond biology and medicine.

Properties of Piperidine-Modified SA/PVA Films

| Property | Observation | Implication |

|---|---|---|

| Morphology | Smooth and homogenous surface | Good film quality and consistency nih.gov |

| Thermal Stability | Increased compared to the base polymer | Enhanced durability at higher temperatures nih.gov |

| Mechanical Properties | Good mechanical strength | Suitable for use as a functional film nih.gov |

| Biological Activity | Exhibited antimicrobial properties | Potential for use in biomedical applications nih.gov |

Components in Organic Frameworks and Supramolecular Materials

The structural characteristics of 4-hydroxypiperidine derivatives, including the 1-carbonitrile variant, make them valuable components in the burgeoning field of supramolecular chemistry and materials science. The piperidine ring offers a robust, three-dimensional scaffold, while the hydroxyl (-OH) and cyano (-CN) groups provide key functionalities for directing intermolecular interactions. These interactions are the basis for the self-assembly of highly ordered supramolecular structures and metal-organic frameworks (MOFs).

Research has demonstrated the formation of supramolecular frameworks through intermolecular forces like hydrogen bonding (O-H···O) and other weak interactions (C-H···S). bath.ac.uk For instance, organotin(IV) complexes derived from 4-hydroxypiperidine dithiocarbamates self-assemble into complex architectures driven by such interactions. bath.ac.uk The hydroxyl group of the 4-hydroxypiperidine moiety is crucial in forming these hydrogen-bonded networks, which dictate the final topology of the supramolecular assembly.

In the context of MOFs, which are porous materials constructed from metal ions or clusters linked by organic ligands, functionalized piperidines can be incorporated into the organic linkers. nih.govresearchgate.net While direct integration of 4-Hydroxypiperidine-1-carbonitrile into a MOF linker is a specialized area of research, the principle relies on leveraging its functional groups. The hydroxyl group can act as a coordination site or a point for post-synthetic modification, and the piperidine nitrogen, after potential transformation of the nitrile group, can be part of a larger ligand structure. The ability to introduce different functional groups into MOF frameworks allows for the tuning of properties like porosity, surface area, and catalytic activity, making derivatives of 4-hydroxypiperidine attractive for creating bespoke materials. nih.gov

| Functional Group | Type of Interaction | Role in Supramolecular Structure |

|---|---|---|

| Hydroxyl (-OH) | Hydrogen Bonding (Donor/Acceptor) | Directional control of framework assembly, formation of chains, sheets, or 3D networks. |

| Cyano (-C≡N) | Dipole-Dipole, Coordination to Metals | Can participate in electrostatic interactions or act as a weak coordinating group for metal centers. |

| Piperidine Ring (C-H) | Weak C-H···X Interactions (X=O, S, etc.) | Stabilization of the overall three-dimensional packing of the supramolecular structure. bath.ac.uk |

Utilization in Biochemical Research

The 4-hydroxypiperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. Consequently, 4-Hydroxypiperidine-1-carbonitrile serves as a valuable intermediate and research tool in biochemical studies.

Simulation of Chemical Reaction Processes in Organisms

Computational methods are essential for understanding the dynamics of biochemical systems. nih.gov Hybrid simulation approaches, which combine deterministic and stochastic methods, are particularly powerful for modeling complex biological reaction networks that involve both fast and slow reactions. nih.govresearchgate.net

In this context, molecules like 4-Hydroxypiperidine-1-carbonitrile or its derivatives can be studied using computational simulations to predict their behavior within a biological system. For example, molecular docking and dynamics simulations can model how a drug candidate containing the 4-hydroxypiperidine motif interacts with its target protein. These simulations provide insights into:

Binding Affinity : Calculating the free energy of binding to predict how strongly the molecule will interact with an enzyme's active site.

Conformational Changes : Observing how the protein and the ligand change shape upon binding.

Mechanism of Action : Elucidating the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that are critical for the molecule's biological activity.

These computational studies help researchers understand structure-activity relationships and guide the design of more potent and selective molecules before committing to costly and time-consuming laboratory synthesis.

As a Substrate or Inhibitor for Specific Enzymes

The 4-hydroxypiperidine moiety is a key pharmacophore in the design of various enzyme inhibitors. Derivatives have shown inhibitory activity against several important enzyme classes.

Protease Inhibitors : 4-hydroxypiperidine derivatives have been investigated as inhibitors of ubiquitin-specific protease 19 (USP19), an enzyme implicated in muscle wasting. google.com The piperidine ring serves as a scaffold to correctly orient functional groups that interact with the enzyme's active site.

Kinase and Other Enzyme Inhibitors : The scaffold is also utilized in inhibitors of glutaminase C (GAC), an enzyme involved in cancer metabolism. jst.go.jp Furthermore, chiral 3-substituted-4-hydroxypiperidines are crucial building blocks for synthesizing inhibitors of enzymes targeted for the treatment of tumors and hypertension. nih.gov The synthesis of these complex molecules often involves biocatalytic reduction steps using carbonyl reductases to achieve high stereoselectivity. nih.govresearchgate.net

The role of 4-Hydroxypiperidine-1-carbonitrile in this area is primarily as a synthetic precursor. The nitrile group can be chemically transformed into other functionalities (e.g., amines, carboxylic acids) to generate a library of derivatives that can be screened for inhibitory activity against a specific enzyme target.

| Enzyme Target | Therapeutic Area | Role of 4-Hydroxypiperidine Scaffold | Reference |

|---|---|---|---|

| Ubiquitin Specific Protease 19 (USP19) | Muscle Wasting | Core structure for orienting interactive moieties. | google.com |

| Cholinesterases | Neurodegenerative Diseases | Component of multi-target ligands. | nih.gov |

| Carbonyl Reductases | Biocatalysis | Used as a substrate for enzymatic synthesis of chiral drug intermediates. | nih.govresearchgate.net |

| Glutaminase C (GAC) | Oncology | Acts as a spacer element in inhibitor design. | jst.go.jp |

Impurity Synthesis and Characterization in Drug Development

In pharmaceutical manufacturing, controlling impurities is critical to ensure the safety and efficacy of the final drug product. usp.org Any unwanted chemical substance can pose a risk to patients and must be identified, quantified, and controlled within acceptable limits.

Development of Reference Standards for Process Impurities

4-Hydroxypiperidine-1-carbonitrile can arise as a process impurity or a synthetic intermediate in the manufacturing of active pharmaceutical ingredients (APIs) that contain the 4-hydroxypiperidine core structure. To accurately detect and quantify such an impurity, a highly pure, well-characterized reference standard is required. usp.orgacanthusresearch.com

The development of a reference standard involves:

Unambiguous Synthesis : Devising a synthetic route that yields the impurity with high purity.

Structural Elucidation : Confirming the chemical structure using techniques like NMR, MS, and IR spectroscopy.

Purity Assessment : Quantifying the purity using methods such as HPLC, GC, or titration.

Having a certified reference standard for 4-Hydroxypiperidine-1-carbonitrile allows analytical chemists to validate their testing methods and reliably monitor its levels in API batches.

Strategies for Impurity Control

Controlling impurities throughout the drug development lifecycle is a key aspect of regulatory compliance. usp.org If 4-Hydroxypiperidine-1-carbonitrile is identified as a process-related impurity, several strategies are employed for its control:

Process Optimization : The synthetic step leading to the formation of the impurity is carefully studied and optimized. This may involve changing reaction conditions (temperature, pressure, reaction time), solvents, or reagents to minimize its formation.

Purification Procedures : Robust purification methods, such as crystallization, chromatography, or extraction, are developed to effectively remove the impurity from the API to a level below the established specification limit.

Analytical Monitoring : Sensitive and specific analytical methods are used to test raw materials, intermediates, and the final API to ensure the impurity level remains within the accepted range.

These control strategies ensure that each batch of the drug substance is of consistent quality and purity, meeting the stringent requirements set by regulatory authorities.

Theoretical Studies and Computational Chemistry of 4 Hydroxypiperidine 1 Carbonitrile

Molecular Structure Elucidation through Quantum Chemical Methods

Quantum chemical methods are fundamental in determining the three-dimensional arrangement of atoms in a molecule and understanding its conformational landscape.

Geometry optimization is a computational process that seeks to find the lowest energy arrangement of atoms in a molecule. This is performed for the molecule in a vacuum (gas phase) and in the presence of a solvent to model more realistic chemical environments. For analogous compounds like 4-(4-chlorophenyl)-4-hydroxypiperidine, DFT calculations with the B3LYP functional and a 6-311++G(d,p) basis set have been successfully used to determine optimized geometries. mahendrapublications.com These calculations reveal the precise bond lengths, bond angles, and dihedral angles that define the molecule's shape. The inclusion of a solvent model, often using the time-dependent density functional theory (TD-DFT) method, allows for the investigation of how the surrounding medium influences the molecular structure. mahendrapublications.com

Table 1: Representative Optimized Geometrical Parameters for a 4-Hydroxypiperidine (B117109) Derivative (Analogous to 4-Hydroxypiperidine-1-carbonitrile) Calculated by DFT

| Parameter | Bond Length (Å) / Bond Angle (°) / Dihedral Angle (°) |

| C-C (ring) | ~1.53 |

| C-N (ring) | ~1.46 |

| C-O | ~1.43 |

| N-CN | Not available for analog |

| C-N-C (ring) | ~111° |

| C-C-C (ring) | ~110° |

| O-C-C (ring) | ~110° |

| Ring Puckering | Chair conformation |

| Data is illustrative and based on typical values for piperidine (B6355638) rings and related functional groups. |

The piperidine ring in 4-Hydroxypiperidine-1-carbonitrile is expected to adopt a chair conformation, which is the most stable arrangement for six-membered rings. The substituents—the hydroxyl group at the 4-position and the carbonitrile group at the 1-position (on the nitrogen atom)—can be in either axial or equatorial positions. Conformational analysis aims to determine the relative energies of these different conformers.

For 1-alkyl-3-hydroxypiperidines, studies have shown that the conformational equilibrium is influenced by the solvent. capes.gov.br In nonpolar solvents, conformers with an axial hydroxyl group can be dominant, while in aqueous solutions, the equilibrium may shift. capes.gov.br For 4-Hydroxypiperidine itself, two polymorphic forms have been identified, differing in the configuration at the nitrogen atom, highlighting the subtle energetic differences that can exist between conformers. researchgate.net In the case of 4-Hydroxypiperidine-1-carbonitrile, the bulky carbonitrile group attached to the nitrogen will significantly influence the ring's conformational preference and the orientation of the hydroxyl group. DFT calculations are essential for quantifying the energy differences between the possible chair and boat conformations and determining the most stable isomer. mdpi.com

Spectroscopic Property Predictions

Computational methods can simulate various types of spectra, providing a theoretical basis for interpreting experimental spectroscopic data.

Theoretical vibrational spectra are calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculations yield the frequencies and intensities of the vibrational modes of the molecule. For compounds like 4-(4-chlorophenyl)-4-hydroxypiperidine, DFT calculations have been used to simulate the FT-IR and FT-Raman spectra. mahendrapublications.com The calculated frequencies are often scaled by an empirical factor to better match experimental results, accounting for anharmonicity and other limitations of the theoretical model. mdpi.com These simulations allow for the assignment of specific vibrational modes to the observed peaks in the experimental spectra. For instance, the characteristic stretching vibrations of the O-H, C-N, and C≡N bonds can be precisely identified.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in a 4-Hydroxypiperidine Derivative (Analogous to 4-Hydroxypiperidine-1-carbonitrile)

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| O-H | Stretching | ~3600 |

| C-H (ring) | Stretching | 2900-3000 |

| C≡N | Stretching | 2220-2260 |

| C-O | Stretching | 1050-1150 |

| C-N (ring) | Stretching | 1100-1200 |

| Data is illustrative and based on typical values for these functional groups. |

The electronic absorption spectra of molecules can be predicted using Time-Dependent Density Functional Theory (TD-DFT). youtube.comschrodinger.com These calculations provide the excitation energies and oscillator strengths for electronic transitions, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. For a related compound, 4-(4-chlorophenyl)-4-hydroxypiperidine, UV-Vis absorption spectra were calculated in both water and ethanol, showing good agreement with experimental data. mahendrapublications.com The calculations help in understanding the nature of the electronic transitions, for example, whether they are π→π* or n→π* transitions. For 4-Hydroxypiperidine-1-carbonitrile, the presence of the nitrogen and oxygen atoms with lone pairs of electrons and the cyano group's π-system will be the primary contributors to its electronic absorption properties.

Electronic Structure Analysis

The electronic structure of a molecule dictates its reactivity and physical properties. Computational methods provide a detailed picture of the electron distribution and orbital interactions. Analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. In the case of 4-(4-chlorophenyl)-4-hydroxypiperidine, the HOMO and LUMO energies were calculated to understand its electronic transitions. mahendrapublications.com A similar analysis for 4-Hydroxypiperidine-1-carbonitrile would reveal how the electron-withdrawing cyano group influences the electronic properties of the piperidine ring.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and the energy required for its lowest energy electronic excitation. schrodinger.com

In computational studies of molecules analogous to 4-Hydroxypiperidine-1-carbonitrile, Density Functional Theory (DFT) methods, such as B3LYP with a 6-311++G(d,p) basis set, are commonly employed to calculate these orbital energies. researchgate.netopenaccesspub.org A smaller HOMO-LUMO gap suggests higher chemical reactivity, as it implies that less energy is needed to move an electron from the occupied HOMO to the unoccupied LUMO, facilitating chemical reactions. schrodinger.comresearchgate.net For instance, the presence of electron-withdrawing or donating groups can significantly influence the energies of these orbitals and, consequently, the molecule's reactivity. researchgate.net The analysis of the three-dimensional plots of HOMO and LUMO orbitals reveals the distribution of electron density and helps identify the regions most likely to participate in electron donation (HOMO) and acceptance (LUMO). researchgate.net

Table 1: Frontier Orbital Properties

| Property | Description | Significance |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the ability to donate an electron. Higher energy suggests a better electron donor. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the ability to accept an electron. Lower energy suggests a better electron acceptor. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally correlates with higher chemical reactivity and lower kinetic stability. |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method that provides a detailed picture of the bonding and electronic structure within a molecule. wisc.edu It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and core electrons. wisc.eduwisc.edu This approach allows for the quantitative analysis of interactions between these localized orbitals, revealing the stabilizing effects of electron delocalization, also known as hyperconjugation. nih.gov

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites for electrophilic and nucleophilic attack. researchgate.netchemrxiv.org The MEP map is generated by calculating the electrostatic potential at the surface of the molecule, with different colors representing varying potential values. researchgate.net

Typically, regions of negative electrostatic potential, often colored red, indicate an excess of electron density and are susceptible to electrophilic attack. researchgate.netresearchgate.net Conversely, areas with positive electrostatic potential, usually colored blue, signify electron-deficient regions and are prone to nucleophilic attack. researchgate.netresearchgate.net Green or yellow areas represent regions of neutral or near-zero potential. researchgate.net For a molecule like 4-Hydroxypiperidine-1-carbonitrile, the MEP map would likely show negative potential around the oxygen atom of the hydroxyl group and the nitrogen atom of the nitrile group, identifying them as potential sites for electrophilic interaction. researchgate.net The hydrogen atoms, particularly the one attached to the hydroxyl group, would be expected to exhibit a positive potential, making them susceptible to nucleophilic attack. researchgate.net

Thermodynamic Property Computations

Computational chemistry allows for the prediction of various thermodynamic properties of a molecule in its ideal gas state. dtic.mil Using methods like DFT, it is possible to calculate key thermodynamic parameters such as heat capacity, entropy, and enthalpy at different temperatures. openaccesspub.org These calculations are typically based on the vibrational frequencies and rotational constants obtained from the optimized molecular geometry.

These computed thermodynamic properties are crucial for understanding the stability of the molecule and for predicting the thermodynamics of chemical reactions in which it may participate. For instance, the calculated heat of formation can provide insight into the energetic stability of the compound relative to its constituent elements.

Table 2: Calculated Thermodynamic Properties

| Thermodynamic Property | Description |

| Heat Capacity (Cp,m) | The amount of heat required to raise the temperature of one mole of the substance by one degree Celsius at constant pressure. |

| Entropy (Sm) | A measure of the randomness or disorder of the molecules in the system. |

| Enthalpy (Hm) | The sum of the internal energy of the system plus the product of its pressure and volume. |

Intermolecular Interaction Analysis

The study of intermolecular interactions is fundamental to understanding the behavior of molecules in the condensed phase, including their crystal packing and biological activity. Computational methods provide a detailed analysis of these non-covalent interactions.

Ab Initio Calculations of Weak Interactions

Ab initio quantum chemical calculations are employed to investigate weak intermolecular interactions, such as hydrogen bonds and van der Waals forces, with high accuracy. These methods solve the Schrödinger equation without empirical parameters, providing a fundamental understanding of the forces that govern molecular association. For 4-Hydroxypiperidine-1-carbonitrile, these calculations can elucidate the nature and strength of hydrogen bonds formed between the hydroxyl group of one molecule and the nitrile or hydroxyl group of another. These interactions are critical in determining the crystal structure and physical properties of the compound.

Atoms-in-Molecules (AIM) Approach

The Quantum Theory of Atoms in Molecules (QTAIM), often referred to as the Atoms-in-Molecules (AIM) approach, provides a rigorous method for analyzing the topology of the electron density to define atoms and the chemical bonds between them. wikipedia.orguni-rostock.de Developed by Richard Bader, this theory identifies critical points in the electron density, which correspond to atomic nuclei (attractors), bond critical points, ring critical points, and cage critical points. uni-rostock.de

The presence of a bond path and a bond critical point between two atoms is a necessary and sufficient condition for the existence of a chemical bond. uni-rostock.de The properties of the electron density at the bond critical point, such as its magnitude and the Laplacian of the electron density, provide quantitative information about the nature and strength of the interaction. For instance, the AIM analysis can distinguish between shared-shell (covalent) interactions and closed-shell (ionic, hydrogen bond, van der Waals) interactions. This approach is particularly useful for characterizing weak intermolecular interactions that stabilize the crystal lattice of compounds like 4-Hydroxypiperidine-1-carbonitrile. mdpi.com

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. rsc.org It partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. This analysis generates graphical plots that provide insight into the nature and prevalence of different types of molecular contacts.

For a molecule like 4-Hydroxypiperidine-1-carbonitrile, a Hirshfeld surface analysis would map the various close contacts that govern its crystal packing. The surface is typically colored according to a normalized contact distance (d_norm), where red spots indicate contacts shorter than the van der Waals radii (indicative of strong interactions like hydrogen bonds), white areas represent contacts around the van der Waals distance, and blue areas show longer contacts.

The analysis also produces 2D fingerprint plots, which summarize the distribution of intermolecular contacts. In the case of 4-Hydroxypiperidine-1-carbonitrile, key interactions would include:

O–H···N contacts: Strong hydrogen bonds between the hydroxyl group (donor) and the nitrogen of the nitrile group (acceptor) of an adjacent molecule.

O–H···O contacts: Hydrogen bonds where the hydroxyl group acts as both a donor and an acceptor with another hydroxyl group.

C–H···O and C–H···N contacts: Weaker hydrogen bonds involving the carbon-hydrogen bonds of the piperidine ring and the polar oxygen and nitrogen atoms.

H···H contacts: These are generally the most abundant interactions and would cover a large area of the Hirshfeld surface, typical for molecules with significant aliphatic regions. nih.gov

Cooperative Effects in Non-Covalent Interactions

Cooperativity in hydrogen bonding is a phenomenon where the formation of one hydrogen bond influences the strength of adjacent hydrogen bonds in a chain. mdpi.com This effect is non-additive, meaning the total stability of a hydrogen-bonded chain is often greater than the sum of the individual bonds. mdpi.com This occurs because the formation of an H-bond causes electron density to shift, which can polarize the neighboring atoms and bonds, making them stronger H-bond donors or acceptors.

In 4-Hydroxypiperidine-1-carbonitrile, the hydroxyl (-OH) group can act as both a hydrogen bond donor and an acceptor, while the nitrile (-C≡N) group functions as a hydrogen bond acceptor. rsc.orgresearchgate.net This allows for the formation of hydrogen-bonded chains where cooperative effects can be significant. For example, a chain could form where the hydroxyl oxygen of one molecule accepts a hydrogen bond, which in turn enhances the ability of its own hydroxyl hydrogen to donate to the nitrile group of a neighboring molecule.

Theoretical studies have shown that such cooperativity is a key feature in the structure and energetics of systems with multiple hydrogen bonds. The strengthening of H-bonds within a chain is a critical factor in molecular recognition and the formation of stable supramolecular assemblies. mdpi.comrsc.org The interplay between the strong hydroxyl donor and the nitrile acceptor in 4-Hydroxypiperidine-1-carbonitrile makes it a candidate for exhibiting significant positive cooperative effects in its condensed phase.

Prediction of Physico-chemical Parameters

The physicochemical properties of a compound are critical for predicting its behavior, including solubility and membrane permeability. These parameters are often predicted using computational models based on the molecule's structure. For 4-Hydroxypiperidine-1-carbonitrile, the key predicted parameters are detailed below.

| Parameter | Predicted Value |

|---|---|

| Topological Polar Surface Area (TPSA) | 56.1 Ų |

| Partition Coefficient (XLogP3) | 0.4 |

| Hydrogen Bond Acceptor Count | 2 |

| Hydrogen Bond Donor Count | 1 |

| Rotatable Bonds | 1 |

Topological Polar Surface Area (TPSA)

Topological Polar Surface Area (TPSA) is a descriptor calculated from a molecule's 2D structure that correlates well with its transport properties. It is defined as the sum of the surfaces of polar atoms, primarily oxygen and nitrogen, including their attached hydrogens. The calculation is performed by summing fragment-based contributions, making it a rapid method for predicting molecular polarity. A higher TPSA value generally corresponds to lower membrane permeability. For 4-Hydroxypiperidine-1-carbonitrile, the predicted TPSA is 56.1 Ų, derived from the contributions of its hydroxyl and nitrile functional groups.

Partition Coefficient (LogP)

The partition coefficient (LogP) is a measure of a compound's lipophilicity, defined as the logarithm of the ratio of its concentration in a non-polar solvent (typically n-octanol) to its concentration in a polar solvent (water). It is a critical parameter in medicinal chemistry for predicting the absorption and distribution of drugs. A positive LogP indicates a preference for lipid environments, while a negative value indicates hydrophilicity. The predicted XLogP3 value for 4-Hydroxypiperidine-1-carbonitrile is 0.4, suggesting it is slightly more soluble in non-polar environments than in water.

Hydrogen Bond Acceptor and Donor Counts

Hydrogen bond donors are atoms (like oxygen or nitrogen) that are covalently bonded to a hydrogen atom. Hydrogen bond acceptors are electronegative atoms (like oxygen or nitrogen) that have a lone pair of electrons. These counts are fundamental to predicting how a molecule will interact with biological targets and solvents. 4-Hydroxypiperidine-1-carbonitrile has one hydrogen bond donor (the hydrogen of the hydroxyl group) and two hydrogen bond acceptors (the oxygen of the hydroxyl group and the nitrogen of the nitrile group).

Rotatable Bonds

The number of rotatable bonds in a molecule is a measure of its conformational flexibility. It is typically defined as the count of any single bond, not in a ring, that is bonded to a non-hydrogen atom. Increased flexibility can impact how a molecule fits into a receptor binding site. 4-Hydroxypiperidine-1-carbonitrile has one rotatable bond: the single bond connecting the nitrile carbon to the piperidine nitrogen.

Advanced Analytical Techniques for Characterization and Quantification

Spectroscopic Methods for Structural Assignment

Spectroscopic techniques are indispensable for confirming the molecular structure of 4-Hydroxypiperidine-1-carbonitrile. These methods probe the interactions of the molecule with electromagnetic radiation, yielding data that serve as a molecular fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

In ¹H NMR, the protons on the piperidine (B6355638) ring would exhibit characteristic chemical shifts and coupling patterns. The proton attached to the carbon bearing the hydroxyl group (C4) would likely appear as a multiplet. The protons on the carbons adjacent to the nitrogen (C2 and C6) and the other ring protons (C3 and C5) would also present as distinct multiplets.

In ¹³C NMR, each unique carbon atom in the 4-Hydroxypiperidine-1-carbonitrile molecule would generate a separate signal. The carbon of the nitrile group (-C≡N) would have a characteristic chemical shift in the 115-125 ppm range. The carbon attached to the hydroxyl group (C4) would appear in the region typical for alcohols, while the carbons adjacent to the nitrogen (C2 and C6) would be deshielded compared to the other ring carbons (C3 and C5). Theoretical calculations using methods like Density Functional Theory (DFT) can be employed to predict these chemical shifts with a high degree of accuracy, aiding in the definitive assignment of the observed signals. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-Hydroxypiperidine-1-carbonitrile (based on 4-hydroxypiperidine (B117109) data)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H1 (OH) | Variable | - |

| H2, H6 | Multiplet | ~40-50 |

| H3, H5 | Multiplet | ~30-40 |

| H4 | Multiplet | ~60-70 |

| C2, C6 | - | ~40-50 |

| C3, C5 | - | ~30-40 |

| C4 | - | ~60-70 |

| C≡N | - | ~115-125 |

Note: This is a predictive table. Actual chemical shifts may vary based on solvent and experimental conditions.

Fourier-Transform Raman (FT-Raman) Spectroscopy

Fourier-Transform Raman (FT-Raman) spectroscopy provides complementary information to FT-IR. nih.gov While the O-H stretch is typically weak in Raman spectra, the C≡N stretching vibration of the nitrile group in 4-Hydroxypiperidine-1-carbonitrile would be expected to produce a strong and sharp signal. The symmetric C-C stretching vibrations of the piperidine ring, which are often weak in the IR spectrum, would be more prominent in the Raman spectrum. A combined FT-IR and FT-Raman analysis, therefore, allows for a more complete vibrational assignment and structural confirmation. nih.gov For the related N-Boc-4-hydroxypiperidine, Raman spectra have been successfully recorded. nih.gov

Chromatographic Techniques for Purity and Impurity Profiling

Chromatographic methods are essential for determining the purity of 4-Hydroxypiperidine-1-carbonitrile and for identifying and quantifying any impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile compounds like 4-Hydroxypiperidine-1-carbonitrile. A reversed-phase HPLC method would typically be employed, using a non-polar stationary phase (like C18) and a polar mobile phase. While specific HPLC methods for 4-Hydroxypiperidine-1-carbonitrile are not detailed in the provided search results, a method for the related compound, 1-Benzyl-4-hydroxypiperidine-4-carbonitrile, has been described. sielc.com This method utilizes a mobile phase of acetonitrile, water, and an acid modifier, which could be adapted for 4-Hydroxypiperidine-1-carbonitrile. sielc.com By monitoring the elution profile with a suitable detector (such as a UV detector at a low wavelength or a more universal detector like a charged aerosol detector or a mass spectrometer), the main peak corresponding to 4-Hydroxypiperidine-1-carbonitrile can be integrated to determine its percentage purity. Any impurities present in the sample would appear as separate peaks, and their peak areas can be used to estimate their relative concentrations. This technique is crucial for quality control, ensuring that the compound meets the required specifications for its intended use.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of chemical reactions in real-time. In the synthesis of 4-Hydroxypiperidine-1-carbonitrile, TLC is used to track the conversion of starting materials to the final product.

Detailed Research Findings: The process involves spotting a small amount of the reaction mixture onto a TLC plate, which typically consists of a solid adsorbent like silica (B1680970) gel (the stationary phase) on a glass or aluminum backing. The plate is then placed in a sealed chamber containing a solvent system (the mobile phase), often a mixture of nonpolar and polar solvents such as hexane (B92381) and ethyl acetate. As the mobile phase ascends the plate via capillary action, it carries the components of the reaction mixture at different rates depending on their polarity and affinity for the stationary phase.

By spotting the reaction mixture alongside the pure starting materials, one can visualize the reaction's progression. Under UV light or after staining (e.g., with potassium permanganate), the disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicate the reaction is proceeding. The retention factor (Rƒ), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a given compound in a specific solvent system and helps in identifying the product.

Table 1: Representative TLC Parameters for Monitoring Synthesis

| Parameter | Description | Typical Value/System |

| Stationary Phase | The solid adsorbent coated on the TLC plate. | Silica gel 60 F₂₅₄ |

| Mobile Phase | The solvent system used to elute the compounds. | Ethyl Acetate/Hexane (e.g., 30:70 v/v) |

| Visualization | Method used to see the spots on the TLC plate. | UV light (254 nm), Potassium Permanganate stain |

| Observation | Changes observed as the reaction progresses. | Disappearance of starting material spots and appearance of a new product spot with a distinct Rƒ value. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its mass-to-charge ratio (m/z) and fragmentation patterns.

Detailed Research Findings: For 4-Hydroxypiperidine-1-carbonitrile (C₆H₁₀N₂O), high-resolution mass spectrometry (HRMS) can confirm its elemental composition by providing a highly accurate mass measurement. The theoretical monoisotopic mass is 126.0793 g/mol . Upon ionization, the molecule can fragment in predictable ways, providing valuable structural information. Common fragmentation pathways for piperidine derivatives include the loss of small neutral molecules and cleavage of the ring structure. For 4-Hydroxypiperidine-1-carbonitrile, key fragmentations would involve the loss of the cyano group (-CN), the hydroxyl group (-OH) as water, and various ring cleavages. These fragmentation patterns serve as a fingerprint for the molecule's structure.

Table 2: Predicted Mass Spectrometry Data for 4-Hydroxypiperidine-1-carbonitrile

| Ion | Formula | Calculated m/z | Interpretation |

| [M+H]⁺ | [C₆H₁₁N₂O]⁺ | 127.0866 | Protonated molecular ion |

| [M-CN]⁺ | [C₅H₁₀NO]⁺ | 100.0757 | Loss of the nitrile group |

| [M-H₂O]⁺ | [C₆H₉N₂]⁺ | 109.0760 | Loss of water from the hydroxyl group |

X-ray Crystallography for Solid-State Structure and Supramolecular Interactions

X-ray Crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms.

Detailed Research Findings: If a suitable single crystal of 4-Hydroxypiperidine-1-carbonitrile can be grown, X-ray diffraction analysis would reveal its exact solid-state conformation. The resulting crystal structure would confirm the piperidine ring conformation (e.g., chair or boat) and the stereochemical orientation of the hydroxyl and carbonitrile substituents. Furthermore, this analysis would elucidate the supramolecular architecture, detailing intermolecular interactions such as hydrogen bonds formed by the hydroxyl group and the nitrogen atoms of the piperidine ring and nitrile group. These interactions are critical in understanding the compound's physical properties, such as melting point and solubility.

Table 3: Hypothetical Crystallographic Data Obtainable for 4-Hydroxypiperidine-1-carbonitrile

| Parameter | Information Provided |

| Crystal System | The symmetry classification of the crystal (e.g., Monoclinic, Orthorhombic). |

| Space Group | The specific symmetry group of the crystal structure. |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. |

| Bond Lengths & Angles | Precise measurements of all covalent bonds and angles within the molecule. |

| Hydrogen Bonding | Identification of intermolecular and intramolecular hydrogen bonds, including donor-acceptor distances. |

Elemental Analysis for Stoichiometry

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. It is a primary method for verifying the empirical formula and assessing the purity of a synthesized sample.

Detailed Research Findings: The stoichiometry of 4-Hydroxypiperidine-1-carbonitrile is confirmed by comparing the experimentally determined elemental composition with the theoretically calculated values based on its molecular formula, C₆H₁₀N₂O. A close correlation between the experimental and theoretical percentages provides strong evidence for the compound's identity and purity.

Table 4: Elemental Composition of 4-Hydroxypiperidine-1-carbonitrile (C₆H₁₀N₂O)

| Element | Atomic Mass ( g/mol ) | Theoretical Mass % |

| Carbon (C) | 12.011 | 57.13% |

| Hydrogen (H) | 1.008 | 7.99% |

| Nitrogen (N) | 14.007 | 22.21% |

| Oxygen (O) | 15.999 | 12.68% |

| Total Molecular Weight | 126.159 | 100.00% |

Thermogravimetric Analysis for Thermal Stability

Thermogravimetric Analysis (TGA) is a thermal analysis method that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to evaluate the thermal stability and decomposition profile of a material.

Table 5: Illustrative Thermogravimetric Analysis Data

| Parameter | Description |

| Initial Temperature | Temperature at which the analysis begins (e.g., 25 °C). |

| Heating Rate | The rate at which the sample temperature is increased (e.g., 10 °C/min). |

| Onset of Decomposition | The temperature at which significant mass loss begins. |

| Decomposition Steps | The number of distinct mass loss events, which may correspond to the loss of specific functional groups. |

| Final Residue | The percentage of mass remaining at the end of the analysis. |

Supramolecular Chemistry and Crystal Engineering of 4 Hydroxypiperidine 1 Carbonitrile Derivatives

Formation of Supramolecular Architectures

The molecular structure of 4-hydroxypiperidine-1-carbonitrile derivatives provides the blueprint for their self-assembly into larger, ordered supramolecular structures. The piperidine (B6355638) ring, typically adopting a chair conformation, serves as a central building block, with the hydroxyl and cyano groups acting as primary points of interaction for constructing extended networks.

Intermolecular Interactions Dictating Solid-State Structures

The stability and dimensionality of the supramolecular architectures of 4-hydroxypiperidine-1-carbonitrile derivatives are governed by a hierarchy of intermolecular interactions.

Hydrogen Bonding Networks (O···H Interactions)

Hydrogen bonds are the dominant force in the crystal packing of molecules containing hydroxyl groups. In derivatives of 4-hydroxypiperidine (B117109), the hydroxyl group (O-H) can act as both a hydrogen bond donor and acceptor, leading to the formation of robust networks. For instance, in the crystal structure of 4-hydroxypiperidine itself, classical O-H···N and N-H···O hydrogen bonds create intricate, three-dimensional structures. The packing can be complex, sometimes involving multiple independent molecules in the asymmetric unit, connected by a web of hydrogen bonds. researchgate.net

In hydrates of related piperidines, water molecules participate extensively in the hydrogen-bonding network, often forming bridges between the amine molecules and creating distinct layers or channels within the crystal. rsc.org The nitrile group of the 4-hydroxypiperidine-1-carbonitrile moiety can also act as a hydrogen bond acceptor (C-H···N), further extending the network and adding to the structural diversity. nih.gov

Thiophilic Interactions (e.g., Hg···S Interactions in Dithiocarbamate (B8719985) Derivatives)

When the 4-hydroxypiperidine-1-carbonitrile scaffold is functionalized to create dithiocarbamate derivatives, a different set of interactions comes into play, particularly with heavy elements like mercury (Hg). Dithiocarbamates are excellent ligands for metal ions, but in the solid state, they also exhibit significant secondary interactions.

In the crystal structures of mercury(II) dithiocarbamates, weak Hg···S interactions are frequently observed. These "thiophilic" interactions, where mercury atoms are attracted to sulfur atoms of neighboring molecules, can link individual complex units into extended supramolecular chains or two-dimensional arrays. These interactions are typically longer than covalent Hg-S bonds but shorter than the sum of the van der Waals radii, indicating a significant attractive force that plays a crucial role in the crystal packing.

C-H···S and C-H···π Interactions

In dithiocarbamate structures, short contacts between carbon-hydrogen bonds and sulfur atoms (C-H···S) provide additional stabilization. More significantly, the presence of aromatic rings in derivatives allows for C-H···π interactions. In these interactions, a C-H bond points towards the electron-rich face of an aromatic ring. Studies on related piperazine (B1678402) structures bearing nitrile groups have shown that molecules can be organized into layers via weak C-H···π contacts. nih.gov These interactions, while individually weak, are numerous and collectively play a vital role in the precise arrangement of molecules in the crystal. researchgate.net

Stacking Interactions

Stacking interactions, particularly π-π stacking between aromatic rings, are a key feature in the crystal engineering of aromatic derivatives. When phenyl or other aromatic groups are introduced into the 4-hydroxypiperidine-1-carbonitrile framework, the parallel or offset arrangement of these rings can lead to significant attractive forces. These interactions contribute to the formation of columnar or layered structures, working in concert with hydrogen bonding and other directional forces to define the final crystal packing.

Polymorphism and its Impact on Supramolecular Arrangements